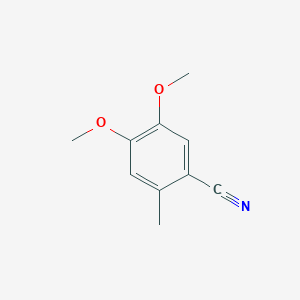
(4-Chloro-3-methylpyridin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
(4-Chloro-3-methylpyridin-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a process impurity of Rabeprazole . The interactions of this compound with enzymes and proteins are crucial for the formation of the desired end products. These interactions typically involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. As an intermediate in pharmaceutical synthesis, it is likely to influence cell function indirectly through its role in the production of active pharmaceutical ingredients. These ingredients can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Rabeprazole, which is synthesized using this compound, is known to inhibit the proton pump in gastric parietal cells, thereby reducing gastric acid secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules during the synthesis of other compounds. It acts as a substrate for various enzymes, facilitating the formation of covalent bonds and the subsequent production of the desired end products. In the case of Rabeprazole synthesis, this compound undergoes a series of chemical reactions, including acetylation and chlorination, to form the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies on the effects of this compound on cellular function are limited, but it is essential to consider its stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may not exhibit significant effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies on the dosage effects of this compound are limited, but it is crucial to determine the appropriate dosage range to avoid toxicity and ensure the desired therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into the desired end products. For example, during the synthesis of Rabeprazole, this compound undergoes acetylation and chlorination reactions, which are catalyzed by specific enzymes . These metabolic pathways are essential for the efficient production of the final pharmaceutical compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As an intermediate in pharmaceutical synthesis, it is likely to be transported and distributed through various cellular compartments and tissues. The compound may interact with transporters or binding proteins that facilitate its movement within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. It is likely to be localized in specific cellular compartments where it can interact with enzymes and other biomolecules involved in its metabolic pathways. Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Chloro-3-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(4-Chloro-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Hydrolysis: (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: (4-Chloro-3-methylpyridine-2-carboxylic acid).
科学研究应用
(4-Chloro-3-methylpyridin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
(4-Chloro-pyridin-2-yl)methanol: A precursor in the synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate.
(4-Chloro-3-methylpyridine): A related compound with similar structural features but lacking the ester functional group.
(4-Chloro-3-methylpyridine-2-carboxylic acid): An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ester group provides a site for hydrolysis and esterification reactions, while the chloro and methyl substituents offer opportunities for further functionalization.
属性
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAYQLERRPGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
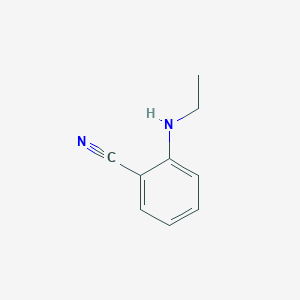
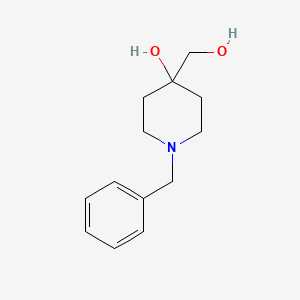
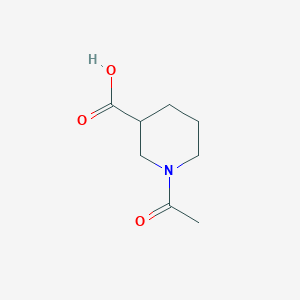

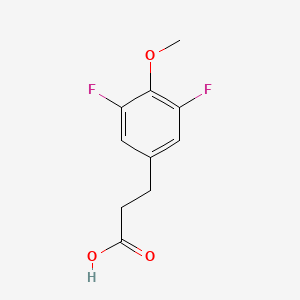

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

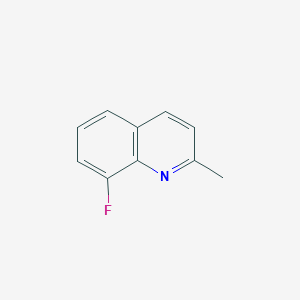
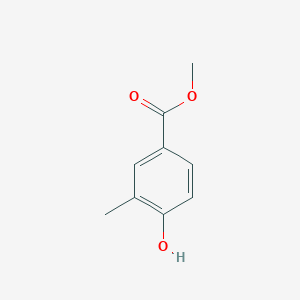
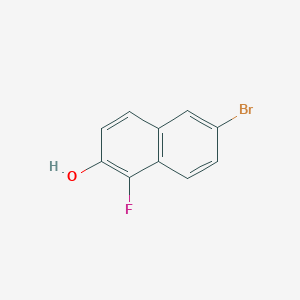
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

